molecular formula C24H21N3O4S B281108 N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Numéro de catalogue B281108
Poids moléculaire: 447.5 g/mol
Clé InChI: FCDRRHBVZCJHNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide binds to the switch II region of RAC1, which is essential for the protein's GTPase activity. This binding prevents the conformational changes required for RAC1 activation, thus inhibiting its downstream signaling pathways. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a high affinity for RAC1, with a dissociation constant in the low micromolar range.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and attenuate the development of atherosclerosis. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for RAC1 inhibition, its well-established synthesis method, and its availability from commercial sources. However, N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other small GTPases.

Orientations Futures

There are several future directions for the research on N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One potential application is in the development of novel cancer therapies, as RAC1 is overexpressed in many types of cancer and is associated with poor prognosis. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide could also be used to study the role of RAC1 in other diseases, such as neurodegenerative disorders and autoimmune diseases. Future studies could also focus on optimizing the pharmacokinetic properties of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide to improve its efficacy and reduce its toxicity in vivo.

Méthodes De Synthèse

The synthesis of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves several steps, including the reaction of 4-aminobenzamide with 8-quinolinesulfonyl chloride to form the intermediate compound, which is then coupled with 4-ethoxyaniline to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of RAC1, a small GTPase protein that plays a key role in cell signaling and cytoskeleton organization. By inhibiting RAC1 activity, N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can modulate various cellular processes, such as cell migration, proliferation, and survival.

Propriétés

Formule moléculaire

C24H21N3O4S

Poids moléculaire

447.5 g/mol

Nom IUPAC

N-(4-ethoxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-2-31-21-14-12-19(13-15-21)26-24(28)18-8-10-20(11-9-18)27-32(29,30)22-7-3-5-17-6-4-16-25-23(17)22/h3-16,27H,2H2,1H3,(H,26,28)

Clé InChI

FCDRRHBVZCJHNM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

SMILES canonique

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.